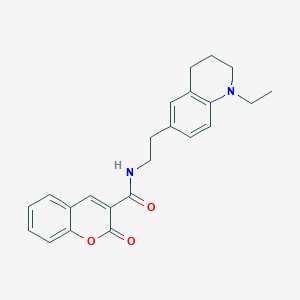
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a chromene ring, which is a derivative of benzopyran with a substituted keto group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and chromene rings, along with the various functional groups attached to them. The presence of these groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The quinoline and chromene rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and shape, and its reactivity would be determined by the presence of reactive groups like the carboxamide .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activity
Pharmacological Activities : The tetrahydroquinoline and chromene cores present in this compound are associated with a variety of pharmacological activities. 4-Oxoquinolines and their derivatives have been studied for their antibacterial and antiviral activities. These compounds' structure-activity relationships (SAR) are crucial for developing new therapeutic agents with enhanced efficacy against various pathogens (Batalha et al., 2019).
Anticancer Applications : Research into the synthesis of quinoline and chromene derivatives has highlighted their potential in anticancer applications. For instance, certain derivatives have been evaluated for their anticancer activity against breast cancer cell lines, demonstrating the structural versatility and potential therapeutic relevance of compounds within this class (Gaber et al., 2021).
Organic Synthesis and Chemical Analysis
Regioselective Synthesis : The compound's synthesis involves regioselective reactions that are fundamental in organic chemistry, highlighting the complex interplay between structure and reactivity. Such studies contribute to the understanding of reaction mechanisms and the development of novel synthetic methodologies (Batalha et al., 2019).
Crystal Structure Analysis : The analysis of related compounds' crystal structures provides insights into the molecular configurations, intermolecular interactions, and stability. These analyses are essential for the rational design of molecules with desired physical and chemical properties (Li et al., 2013).
Wirkmechanismus
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. Quinoline derivatives have been known to interact with various biological targets including dna, enzymes, and receptors .
Biochemical pathways
The affected pathways would also depend on the specific target. Quinoline derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety precautions when handling chemical substances, including the use of personal protective equipment and proper ventilation .
Zukünftige Richtungen
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity in biological systems .
Eigenschaften
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-25-13-5-7-17-14-16(9-10-20(17)25)11-12-24-22(26)19-15-18-6-3-4-8-21(18)28-23(19)27/h3-4,6,8-10,14-15H,2,5,7,11-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAHOVBMXMZEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)

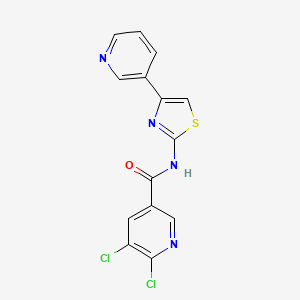
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
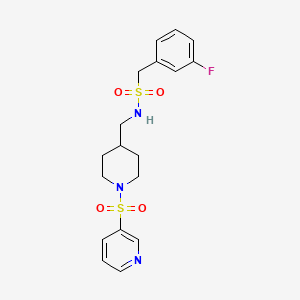
![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
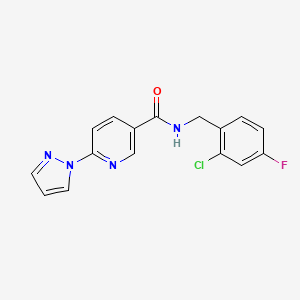
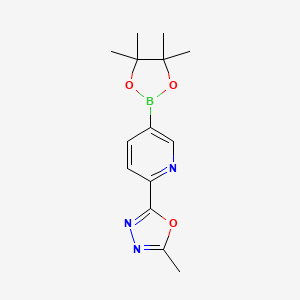
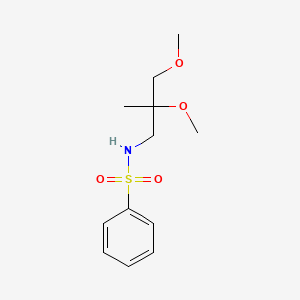
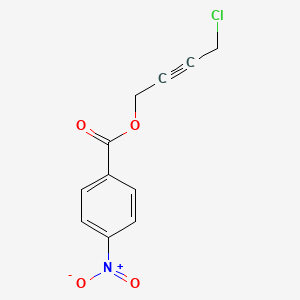
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)
